Cas no 494773-67-0 (1-Bromo-2-(cyclopropylmethoxy)benzene)

1-Bromo-2-(cyclopropylmethoxy)benzene is a brominated aromatic compound featuring a cyclopropylmethoxy substituent. This structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the cyclopropylmethoxy group can influence steric and electronic properties. Its stability and well-defined reactivity profile make it suitable for precise modifications in complex molecule construction. The compound is typically handled under inert conditions to preserve its integrity. Its utility lies in its versatility as a building block for synthesizing more specialized derivatives.
1-Bromo-2-(cyclopropylmethoxy)benzene structure
494773-67-0 structure
Product Name:1-Bromo-2-(cyclopropylmethoxy)benzene
CAS No:494773-67-0
MF:C10H11BrO
MW:227.097742319107
MDL:MFCD12138831
CID:856433
PubChem ID:21914381
Update Time:2025-06-11

1-Bromo-2-(cyclopropylmethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-BROMO-2-(CYCLOPROPYLMETHOXY)BENZENE
    • ACMC-209kgc
    • AG-L-23403
    • ANW-30778
    • CTK4J1318
    • MolPort-012-089-642
    • SureCN981768
    • BS-28718
    • SCHEMBL981768
    • AKOS009591342
    • 1-Bromo-2-cyclopropylmethoxy-benzene
    • E90709
    • EN300-7379486
    • SY318781
    • DTXSID00619999
    • DB-363384
    • IIXPTSUWKTZRRW-UHFFFAOYSA-N
    • 494773-67-0
    • MFCD12138831
    • CS-0190313
    • 1-Bromo-2-(cyclopropylmethoxy)benzene
    • MDL: MFCD12138831
    • Inchi: 1S/C10H11BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2
    • InChI Key: IIXPTSUWKTZRRW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1OCC1CC1

Computed Properties

  • Exact Mass: 225.99900
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.23790

1-Bromo-2-(cyclopropylmethoxy)benzene Security Information

1-Bromo-2-(cyclopropylmethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Amadis Chemical Company Limited
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(CAS:494773-67-0)1-Bromo-2-(cyclopropylmethoxy)benzene
Order Number:A871799
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):184.0
Email:sales@amadischem.com

1-Bromo-2-(cyclopropylmethoxy)benzene Related Literature

Additional information on 1-Bromo-2-(cyclopropylmethoxy)benzene

Chemical Profile of 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS No. 494773-67-0)

1-Bromo-2-(cyclopropylmethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 494773-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl bromides substituted with a cyclopropylmethyl ether moiety, making it a versatile intermediate in synthetic organic chemistry. The unique structural features of this molecule, particularly the presence of both a bromine atom and an ether linkage, contribute to its utility in various chemical transformations and biological applications.

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)benzene typically involves the bromination of a pre-existing aromatic ring followed by nucleophilic substitution with a cyclopropylmethyl oxide precursor. This synthetic route highlights the compound's role as a building block for more complex molecules. The bromine substituent at the para position relative to the methoxy group enhances its reactivity, making it amenable to further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many pharmacologically active agents.

In recent years, 1-Bromo-2-(cyclopropylmethoxy)benzene has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that exhibit diverse pharmacological profiles. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic targets associated with inflammatory and infectious diseases. The cyclopropyl group, in particular, is known for its ability to modulate binding interactions with biological receptors, potentially enhancing drug efficacy and selectivity.

One notable area of research involving 1-Bromo-2-(cyclopropylmethoxy)benzene is its application in designing kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the reactivity of the bromine atom and the steric influence of the cyclopropylmethyl ether group, researchers have synthesized analogs that exhibit potent inhibitory activity against specific kinases. Preliminary studies suggest that these compounds may serve as lead candidates for further optimization into clinical candidates.

The methoxy group in 1-Bromo-2-(cyclopropylmethoxy)benzene also contributes to its pharmacological relevance. Methoxy-substituted aromatic compounds are frequently encountered in natural products and pharmaceuticals due to their favorable metabolic stability and improved solubility. The presence of this group allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) to fine-tune biological activity. Additionally, computational studies have been employed to predict the binding modes of these derivatives within target proteins, aiding in rational drug design.

Another emerging application of 1-Bromo-2-(cyclopropylmethoxy)benzene is in the field of materials science. The unique electronic properties conferred by the bromine substituent and the electron-donating effect of the methoxy group make this compound a potential candidate for organic electronic devices. Researchers have investigated its use in synthesizing organic semiconductors and light-emitting diodes (OLEDs), where such structural motifs contribute to improved charge transport properties.

The chemical versatility of 1-Bromo-2-(cyclopropylmethoxy)benzene extends beyond pharmaceuticals and materials science. It serves as a valuable tool in synthetic chemistry for constructing complex molecular architectures through palladium-catalyzed reactions. For example, it has been utilized in generating polycyclic systems by undergoing sequential coupling reactions with various aryl halides or heteroaryl compounds. Such transformations are essential for building libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.

In conclusion, 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS No. 494773-67-0) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable intermediate in drug discovery, material science, and synthetic organic chemistry. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in chemical innovation.

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Amadis Chemical Company Limited
(CAS:494773-67-0)1-Bromo-2-(cyclopropylmethoxy)benzene
A871799
Purity:99%
Quantity:5g
Price ($):184.0
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